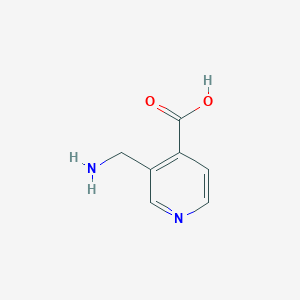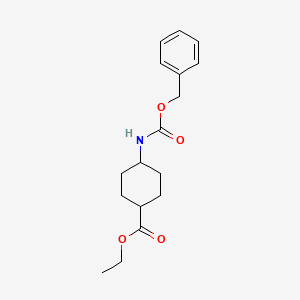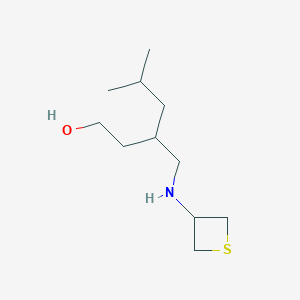![molecular formula C11H21NOS B13012002 3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a thiourea derivative, followed by oxidation to form the desired thiazine oxide. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green synthesis methods, which minimize the use of hazardous reagents and solvents, is also gaining popularity in the industrial production of thiazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine oxide back to its corresponding thiazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can regenerate the parent thiazine compound .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for nerve signal transmission. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide can be compared with other thiazine derivatives, such as:
2H-Benzo[b][1,4]thiazine-3(4H)-one: Known for its acetylcholinesterase inhibitory activity.
1,3-Thiazine Derivatives: These compounds exhibit a wide range of biological activities, including antibacterial and anticancer properties.
Imidazo[2,1-b][1,3]thiazines: These compounds are studied for their potential as antituberculosis agents and electroluminescent materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazine derivatives.
Eigenschaften
Molekularformel |
C11H21NOS |
|---|---|
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
3-ethyl-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine 1-oxide |
InChI |
InChI=1S/C11H21NOS/c1-3-9-7-14(13)11-6-8(2)4-5-10(11)12-9/h8-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
ZMZFJYVAVJKLOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CS(=O)C2CC(CCC2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)

![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)


![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)





![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)


